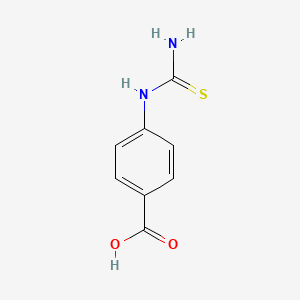

4-Thioureidobenzoic acid

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49255. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

4-(carbamothioylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2S/c9-8(13)10-6-3-1-5(2-4-6)7(11)12/h1-4H,(H,11,12)(H3,9,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOYDMXZTPAEILY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40223872 | |

| Record name | 4-(2-Thioureido)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40223872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7366-56-5 | |

| Record name | 4-[(Aminothioxomethyl)amino]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7366-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Thioureidobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007366565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7366-56-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49255 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(2-Thioureido)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40223872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-thioureido)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.100 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-THIOUREIDOBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HHU9SXZ44X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Thioureidobenzoic Acid (CAS 7366-56-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Thioureidobenzoic acid (CAS: 7366-56-5), a derivative of benzoic acid containing a thiourea moiety, represents a core structure of significant interest in medicinal chemistry and drug discovery. Its versatile chemical nature allows for the synthesis of a wide array of derivatives that have demonstrated a broad spectrum of biological activities. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, and a detailed exploration of the biological activities of its derivatives, with a focus on their potential as antimicrobial and anticancer agents. This document also includes detailed experimental protocols for key biological assays and visual representations of relevant workflows and potential signaling pathways to aid researchers in their exploration of this promising compound.

Physicochemical Properties

This compound, also known as (4-carboxyphenyl)thiourea, possesses a unique combination of functional groups that contribute to its chemical reactivity and potential for biological interactions. A summary of its key physicochemical properties is presented below.

| Property | Value | Reference(s) |

| CAS Number | 7366-56-5 | [1][2][3] |

| Molecular Formula | C₈H₈N₂O₂S | [1] |

| Molecular Weight | 196.23 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 255 °C | [1] |

| Boiling Point (Predicted) | 394.3 ± 44.0 °C | [1] |

| Density (Predicted) | 1.508 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 4.04 ± 0.10 | [1] |

| Storage Temperature | 2-8°C (protect from light) | [1] |

Synthesis

A common and efficient method for the synthesis of this compound involves the reaction of 4-aminobenzoic acid with a thiocyanate salt in the presence of an acid, followed by hydrolysis. A detailed experimental protocol is provided in the "Experimental Protocols" section.

Biological Activities and Potential Applications

While specific biological activity data for this compound is limited in publicly available literature, its core structure is a key pharmacophore in a multitude of derivatives exhibiting significant biological effects. The primary areas of investigation for thioureidobenzoic acid derivatives include their antimicrobial and anticancer activities.

Antimicrobial Activity

Thiourea derivatives are known to possess a broad spectrum of antimicrobial activities.[2][4] Studies on various derivatives of 2-(phenoxymethyl)benzoic acid thioureides have demonstrated their efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[2][3][5][6] The antimicrobial activity of these compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC) against various microbial strains. The MIC values for some thioureide derivatives have been reported to range from 15.6 µg/mL to over 1000 µg/mL, indicating a wide range of potency depending on the specific substitutions on the core structure.[5]

Anticancer Activity

The thiourea scaffold is a prominent feature in many compounds with demonstrated anticancer properties.[4][7][8] Derivatives of thiourea have been shown to inhibit the proliferation of various cancer cell lines, including breast, lung, and colon cancer.[1] The cytotoxic effects are typically quantified by IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. For some thiourea derivatives, IC50 values in the low micromolar range have been reported.[1][9][10][11]

Enzyme Inhibition

One of the potential mechanisms of action for the biological activities of thioureido derivatives is through enzyme inhibition. Carbonic anhydrases (CAs) have been identified as a potential target for some benzoylthioureido phenyl derivatives.[12][13][14][15][16] These zinc-containing metalloenzymes are involved in various physiological processes, and their inhibition can have therapeutic effects. However, it has been noted that a carboxylic acid group, such as the one present in this compound, may not serve as an effective zinc-binding group for CA inhibition. Further investigation is required to determine the specific enzyme inhibitory profile of this compound and its derivatives.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and for key biological assays to evaluate its potential antimicrobial and anticancer activities.

Synthesis of this compound

This protocol is adapted from established methods for the synthesis of thiourea derivatives from primary amines.

Materials:

-

4-Aminobenzoic acid

-

Ammonium thiocyanate (or Potassium thiocyanate)

-

Hydrochloric acid (concentrated)

-

Ethanol

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Buchner funnel and filter paper

-

Beakers and other standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 4-aminobenzoic acid in a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Add an equimolar amount of ammonium thiocyanate to the solution.

-

Slowly add concentrated hydrochloric acid dropwise to the mixture while stirring.

-

Attach a reflux condenser and heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into cold water to precipitate the product.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold water to remove any unreacted starting materials and inorganic salts.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

-

Dry the purified product under vacuum.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against microbial strains.[2][3][5][6]

Materials:

-

This compound

-

Bacterial and/or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Positive control antibiotic/antifungal agent

-

Negative control (broth with inoculum only)

-

Sterility control (broth only)

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the appropriate broth medium to the highest concentration to be tested.

-

In a 96-well plate, perform serial two-fold dilutions of the compound in the broth medium.

-

Prepare an inoculum of the microbial strain equivalent to a 0.5 McFarland standard and further dilute it in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Add the standardized inoculum to each well containing the diluted compound.

-

Include positive control wells with a known antimicrobial agent and negative control wells with only the inoculum and broth. Also, include a sterility control well with only broth.

-

Incubate the plates at the appropriate temperature and duration for the specific microbial strain (e.g., 37°C for 18-24 hours for bacteria).

-

After incubation, determine the MIC by visually inspecting for the lowest concentration of the compound that completely inhibits visible growth of the microorganism. The MIC can also be determined by measuring the absorbance at 600 nm using a microplate reader.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[7][9][10][11]

Materials:

-

This compound

-

Cancer cell line(s) of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Sterile 96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Multi-well spectrophotometer (ELISA reader)

Procedure:

-

Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Prepare serial dilutions of this compound in the complete cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include untreated control wells (cells with medium only) and blank wells (medium only).

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a multi-well spectrophotometer.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value can then be determined by plotting the percentage of viability against the log of the compound concentration.

Carbonic Anhydrase Inhibition Assay

This is a spectrophotometric assay to determine the inhibitory activity of a compound against carbonic anhydrase.[12][13][14][15][16]

Materials:

-

This compound

-

Carbonic anhydrase (e.g., bovine erythrocyte CA)

-

p-Nitrophenyl acetate (pNPA) as the substrate

-

Tris-HCl buffer (pH 7.4)

-

96-well microtiter plate

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the Tris-HCl buffer, the carbonic anhydrase enzyme solution, and different concentrations of the test compound. Include a control well with the enzyme but no inhibitor.

-

Pre-incubate the plate at room temperature for a short period to allow for any interaction between the enzyme and the inhibitor.

-

Initiate the reaction by adding the substrate (pNPA) solution to all wells.

-

Immediately measure the change in absorbance at 405 nm over time. The hydrolysis of pNPA by carbonic anhydrase produces p-nitrophenol, which has a yellow color.

-

The rate of the reaction is determined from the slope of the absorbance versus time plot.

-

The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the control reaction. The IC50 or Ki value can then be determined from a dose-response curve.

Visualizations

Experimental Workflows and Logical Relationships

Caption: A generalized workflow for the synthesis and biological evaluation of this compound.

Hypothesized Signaling Pathway for Anticancer Activity of Thiourea Derivatives

Based on the known mechanisms of action for various anticancer thiourea derivatives, a potential signaling pathway leading to apoptosis is proposed. It is important to note that this is a generalized pathway and the specific molecular targets of this compound may vary.[1][4][7][8][17]

Caption: A hypothesized signaling pathway for the induction of apoptosis by thiourea derivatives.

Conclusion

This compound is a versatile chemical scaffold with significant potential for the development of novel therapeutic agents. While direct biological data on the parent compound is sparse, the extensive research on its derivatives highlights the promise of this chemical class. The demonstrated antimicrobial and anticancer activities of various thioureidobenzoic acid analogs warrant further investigation into the specific properties and mechanisms of action of the core compound. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate and inspire future research in this exciting area of drug discovery. Further studies focusing on the synthesis of a focused library of this compound derivatives and their systematic biological evaluation are crucial to unlock their full therapeutic potential.

References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Antimicrobial activity of some new thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jppres.com [jppres.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. A new class of carbonic anhydrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. An overview of carbohydrate-based carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Thioureidobenzoic Acid: Molecular Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Thioureidobenzoic acid is an aromatic organic compound featuring a benzoic acid moiety substituted with a thiourea group at the para-position. This molecule belongs to the broader class of thiourea derivatives, which are of significant interest in medicinal chemistry due to their diverse biological activities. Thiourea-containing compounds have been reported to exhibit a wide range of pharmacological effects, including antimicrobial, anticancer, antiviral, and enzyme inhibitory properties. The presence of both a carboxylic acid and a thiourea functional group makes this compound a versatile scaffold for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and potential biological activities of this compound, with a focus on its relevance to drug discovery and development.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a central benzene ring, a carboxylic acid group (-COOH) at position 1, and a thioureido group (-NH-C(=S)-NH2) at position 4.

Molecular Identifiers

| Identifier | Value |

|---|---|

| Molecular Formula | C8H8N2O2S[1] |

| Molecular Weight | 196.23 g/mol [1] |

| SMILES | C1=CC(=CC=C1C(=O)O)NC(=S)N |

| InChI | InChI=1S/C8H8N2O2S/c9-8(13)10-6-3-1-5(2-4-6)7(11)12/h1-4H,(H,11,12)(H3,9,10,13) |

Physicochemical Properties

Quantitative experimental data for the physicochemical properties of this compound are not extensively reported in the literature. The following table includes some predicted values and experimental data for structurally related compounds to provide an estimation.

| Property | Value | Notes |

| Melting Point | 237-240 °C[2] | Experimental value for 4-Nitrobenzoic acid. |

| Solubility | Soluble in acetone and chloroform; Insoluble in water[3] | General solubility for new thioureides of 2-(4-methylphenoxymethyl) benzoic acid. |

| pKa | 3.41 (at 25°C)[2] | Experimental value for 4-Nitrobenzoic acid. |

| LogP | 1.89 | Predicted value for 4-Nitrobenzoic acid. |

Synthesis of this compound

A common method for the synthesis of aryl thioureas involves the reaction of an aromatic amine with a source of thiocyanate. A plausible synthetic route to this compound starts from the readily available 4-aminobenzoic acid.

General Synthesis Workflow

Experimental Protocol (Representative)

This protocol is a representative method based on the synthesis of similar thiourea derivatives. Optimization of reaction conditions may be necessary to achieve high yields and purity.

-

Preparation of the Reaction Mixture:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-aminobenzoic acid in a suitable volume of aqueous hydrochloric acid (e.g., 2 M).

-

To this solution, add an equimolar amount of ammonium thiocyanate.

-

-

Reaction:

-

Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

The product, this compound, may precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash it with cold water to remove any unreacted starting materials and inorganic salts.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

-

Biological Activities

While specific biological data for this compound is limited in publicly available literature, the broader class of thiourea and thioureidobenzoic acid derivatives has demonstrated significant potential in several therapeutic areas.

Antimicrobial Activity

Thiourea derivatives are known to possess a wide spectrum of antimicrobial activities, including antibacterial and antifungal effects. Studies on various substituted thioureidobenzoic acid derivatives have reported promising results.

Table of Antimicrobial Activity for Thioureidobenzoic Acid Derivatives

| Derivative Class | Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Thioureides of 2-(4-chlorophenoxymethyl)benzoic acid | Staphylococcus aureus | 32 | [4][5] |

| Thioureides of 2-(4-chlorophenoxymethyl)benzoic acid | Candida albicans | 32-256 | [4][5] |

| Thioureides of 2-(4-methylphenoxymethyl) benzoic acid | Fungal cells | 15.6-62.5 | [6] |

| Thioureides of 2-(4-methylphenoxymethyl) benzoic acid | Pseudomonas aeruginosa | 31.5-250 | [6] |

| Thioureides of 2-(4-methylphenoxymethyl) benzoic acid | Gram-positive bacteria | 62.5-1000 |[7] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Representative)

The antimicrobial activity of a compound is often quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

-

Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The microtiter plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiourea derivatives. These compounds can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.

Table of Anticancer Activity for Thiourea Derivatives

| Compound Class | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| N1,N3-disubstituted-thiosemicarbazone | HCT116 | 1.11 | [8] |

| N1,N3-disubstituted-thiosemicarbazone | HepG2 | 1.74 | [8] |

| N1,N3-disubstituted-thiosemicarbazone | MCF-7 | 7.0 | [8] |

| 4-Thiazolidinone derivative (Les-4367) | AGS | <1 |[9] |

Experimental Protocol: MTT Assay for Cytotoxicity (Representative)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxic effects of a compound on cancer cell lines.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

-

IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

Potential Mechanisms of Action and Signaling Pathways

The precise molecular targets and signaling pathways modulated by this compound have not been definitively elucidated. However, based on studies of structurally related compounds, several potential mechanisms can be hypothesized.

Carbonic Anhydrase Inhibition

Many thiourea and sulfonamide derivatives are known to be potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological processes, including pH regulation and CO2 transport.[10][11][12][13][14] Inhibition of certain CA isoforms, such as CA IX and CA XII, which are overexpressed in many tumors, is a validated anticancer strategy.

Modulation of EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and migration. Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it an important therapeutic target.[8][15][16][17][18][19] Some thiourea derivatives have been shown to inhibit EGFR signaling.

Interference with NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival.[20][21][22][23][24] Constitutive activation of the NF-κB pathway is observed in many chronic inflammatory diseases and cancers. Inhibition of this pathway is a promising therapeutic strategy.

Conclusion

This compound is a molecule with significant potential for the development of new therapeutic agents, owing to the diverse biological activities associated with its thiourea and benzoic acid functionalities. While research on this specific compound is not as extensive as for some of its derivatives, the available data on related structures strongly suggest its promise as a scaffold for designing novel antimicrobial and anticancer drugs. Further investigation into its synthesis, physicochemical properties, and, most importantly, its specific biological targets and mechanisms of action is warranted to fully explore its therapeutic potential. The experimental protocols and potential signaling pathways described in this guide provide a foundation for researchers to undertake such investigations.

References

- 1. This compound | C8H8N2O2S | CID 736216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Nitrobenzoic acid CAS#: 62-23-7 [m.chemicalbook.com]

- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 4. Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial activity of some new thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New thioureides of 2-(4-methylphenoxymethyl) benzoic acid with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Carbonic anhydrase inhibitors: design of thioureido sulfonamides with potent isozyme II and XII inhibitory properties and intraocular pressure lowering activity in a rabbit model of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]

- 12. gpnotebook.com [gpnotebook.com]

- 13. Ureidobenzenesulfonamides as efficient inhibitors of carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. drugs.com [drugs.com]

- 15. Single and Dual Targeting of Mutant EGFR with an Allosteric Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 4-O-Demethylbarbatic acid has a novel therapeutic impact on the progression of EGFR-driven lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Efficient inhibition of EGFR signalling and of tumour growth by antagonistic anti-EGFR Nanobodies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. selleckchem.com [selleckchem.com]

- 19. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications [mdpi.com]

- 20. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Protocatechuic acid inhibits Toll-like receptor-4-dependent activation of NF-κB by suppressing activation of the Akt, mTOR, JNK and p38-MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Late-phase synthesis of IκBα insulates the TLR4-activated canonical NF-κB pathway from noncanonical NF-κB signaling in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. NF-κB: A Double-Edged Sword Controlling Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. 4-O-Methylgallic acid suppresses inflammation-associated gene expression by inhibition of redox-based NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Synthesis and Characterization of (p-carboxyphenyl)thiourea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (p-carboxyphenyl)thiourea, a molecule of interest in medicinal chemistry and materials science. This document details the synthetic protocol, purification methods, and extensive characterization data.

Synthesis of (p-carboxyphenyl)thiourea

(p-carboxyphenyl)thiourea can be synthesized from 4-aminobenzoic acid. A common method involves the reaction of 4-aminobenzoic acid with benzoyl isothiocyanate followed by hydrolysis of the intermediate.

A reliable synthetic route involves the hydrolysis of 4-(3-benzoylthioureido)benzoic acid. In this procedure, the starting material is refluxed with a sodium hydroxide solution. Subsequent cooling and neutralization with hydrochloric acid yield (p-carboxyphenyl)thiourea as a solid product. This product can then be purified by recrystallization from a suitable solvent like butanol to obtain a white powder.[1] This method has been reported to achieve a high yield of 93%.[1]

Synthesis Workflow

Caption: Synthesis workflow for (p-carboxyphenyl)thiourea.

Characterization Data

The synthesized (p-carboxyphenyl)thiourea has been characterized using various analytical techniques to confirm its structure and purity. The quantitative data are summarized in the tables below.

Physical and Spectroscopic Data

| Property | Value | Reference |

| Molecular Formula | C₈H₈N₂O₂S | [1] |

| Molecular Weight | 196.23 g/mol | [1] |

| Appearance | White powder | [1] |

| Melting Point | >300 °C | [1] |

Spectroscopic Data

| Technique | Data | Reference |

| ¹H NMR (300 MHz, DMSO-d₆) | δ 12.72 (s, 1H, COOH), 9.96 (s, 1H, NH), 7.89-7.54 (m, 4H, Ar-H), 3.37 (br s, 2H, NH₂) | [1] |

| ¹³C NMR (Predicted) | C=S: ~180 ppm, COOH: ~168 ppm, Aromatic C-COOH: ~145 ppm, Aromatic C-NH: ~138 ppm, Aromatic CH: ~128, 118 ppm | |

| Infrared (KBr, cm⁻¹) | 3440, 3339, 3279, 3170 (N-H, O-H stretching), 1684 (C=O stretching), 1291 (C=S stretching) | [1] |

| Mass Spectrometry (EI) | m/z 196 (M⁺), 179, 162, 134, 120, 92 | [1] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on standard laboratory practices for the synthesis and characterization of organic compounds.

Synthesis of (p-carboxyphenyl)thiourea

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 10.0 mmol of 4-(3-benzoylthioureido)benzoic acid with 20 mL of a 10% aqueous sodium hydroxide solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for 30 minutes.

-

Work-up: After the reflux period, allow the mixture to cool to room temperature.

-

Neutralization: Carefully neutralize the solution with hydrochloric acid until a solid precipitate forms.

-

Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with deionized water.

-

Drying: Dry the product in a vacuum oven.

-

Purification: Recrystallize the crude product from butanol to obtain pure (p-carboxyphenyl)thiourea as a white powder.[1]

Characterization Methods

-

Sample Preparation: Dissolve approximately 5-10 mg of the synthesized (p-carboxyphenyl)thiourea in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 300 MHz NMR spectrometer. Set the spectral width to an appropriate range to observe all proton signals. Use the residual solvent peak of DMSO-d₆ (δ 2.50 ppm) as an internal reference.

-

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument, typically at a frequency of 75 MHz. A larger number of scans may be required due to the low natural abundance of ¹³C. Use the carbon signals of DMSO-d₆ (δ 39.52 ppm) as an internal reference.

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by thoroughly grinding a small amount of the sample (approximately 1-2 mg) with about 100-200 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by dissolving it in a suitable volatile solvent for injection.

-

Ionization: Use Electron Ionization (EI) as the method for generating charged fragments.

-

Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the resulting ions.

Biological Activity and Potential Applications

Thiourea derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The presence of the thiourea moiety, with its sulfur and nitrogen atoms, allows for coordination with various metal ions, which can be crucial for their biological function. The carboxyphenyl group in the title compound may enhance its solubility and potential for biological interactions. Further research into the specific signaling pathways affected by (p-carboxyphenyl)thiourea is warranted to elucidate its mechanism of action and explore its full therapeutic potential.

References

Spectroscopic Profile of 4-Thioureidobenzoic Acid: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Thioureidobenzoic acid, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of directly published experimental spectra, this document presents a detailed analysis based on established spectroscopic principles and data from analogous structures. The information herein is intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound

Spectroscopic Data

The following tables summarize the predicted and characteristic spectroscopic data for this compound. These values are derived from the analysis of its functional groups—a para-substituted benzoic acid and a thiourea moiety—and comparison with data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 - 13.0 | Singlet (broad) | 1H | Carboxylic acid proton (-COOH) |

| ~9.5 - 10.5 | Singlet (broad) | 1H | Thioamide proton (-NH-) |

| ~7.8 - 8.0 | Doublet | 2H | Aromatic protons ortho to -COOH |

| ~7.5 - 7.7 | Doublet | 2H | Aromatic protons ortho to -NHCSNH₂ |

| ~7.0 - 8.0 | Singlet (broad) | 2H | Thioamide protons (-NH₂) |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~183 | Thiocarbonyl carbon (C=S) |

| ~167 | Carboxylic acid carbon (C=O) |

| ~145 | Aromatic carbon attached to -NHCSNH₂ |

| ~131 | Aromatic C-H (ortho to -COOH) |

| ~125 | Aromatic carbon attached to -COOH |

| ~118 | Aromatic C-H (ortho to -NHCSNH₂) |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H stretching (thiourea) |

| 3300 - 2500 | Strong, Very Broad | O-H stretching (carboxylic acid dimer) |

| ~1700 | Strong | C=O stretching (carboxylic acid) |

| ~1600, ~1500 | Medium-Strong | C=C stretching (aromatic ring) |

| ~1550 | Medium | N-H bending (thiourea) |

| ~1300 | Medium | C-N stretching (thiourea) |

| ~1250 | Medium | C-O stretching (carboxylic acid) |

| ~750 | Strong | C=S stretching (thiourea) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 196 | [M]⁺, Molecular ion |

| 179 | [M - NH₃]⁺ |

| 151 | [M - COOH]⁺ |

| 136 | [M - NH₂CS]⁺ |

| 120 | [C₇H₄O₂]⁺ |

| 92 | [C₆H₄NH₂]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A sample of this compound (5-10 mg) is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, ~0.75 mL) in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. The spectrum is recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectral data is acquired using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source, and the resulting fragmentation pattern is analyzed. The mass-to-charge ratio (m/z) of the ions is recorded.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

References

An In-depth Technical Guide on the Solubility and Stability of 4-Thioureidobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Thioureidobenzoic acid is a derivative of benzoic acid containing a thiourea moiety. Thiourea and its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties. The therapeutic potential of any compound is intrinsically linked to its physicochemical properties, primarily its solubility and stability. Understanding these characteristics is paramount for drug development, from formulation and dosage form design to predicting bioavailability and shelf-life.

This technical guide provides a comprehensive overview of the methodologies to determine the solubility and stability of this compound. It is intended to be a practical resource for researchers and professionals involved in the evaluation of this and similar chemical entities.

Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₈H₈N₂O₂S |

| Molecular Weight | 196.23 g/mol [1] |

| Appearance | (To be determined experimentally) |

| Melting Point | (To be determined experimentally) |

| pKa | (To be determined experimentally) |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its absorption and bioavailability. The presence of both a carboxylic acid and a thiourea group in this compound suggests that its solubility will be highly dependent on the pH and the polarity of the solvent.

Qualitative Solubility

A preliminary assessment of solubility in various solvents is recommended.

Table 1: Qualitative Solubility of this compound (Illustrative Template)

| Solvent | Classification (e.g., Very Soluble, Soluble, Sparingly Soluble, Insoluble) |

| Water | |

| 0.1 N HCl | |

| 0.1 N NaOH | |

| Ethanol | |

| Methanol | |

| Dimethyl Sulfoxide (DMSO) | |

| Acetone | |

| Acetonitrile | |

| Dichloromethane |

Quantitative Solubility

Quantitative solubility is typically determined using the shake-flask method followed by a suitable analytical technique such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Table 2: Quantitative Solubility of this compound at Different Temperatures (Illustrative Template)

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 25 | ||

| 37 | |||

| Phosphate Buffer (pH 7.4) | 25 | ||

| 37 | |||

| Ethanol | 25 | ||

| 37 | |||

| DMSO | 25 | ||

| 37 |

Stability Profile

Stability testing is crucial to determine the shelf-life of a drug substance and to identify potential degradation products. Forced degradation studies are conducted to understand the degradation pathways under various stress conditions.

Solid-State Stability

The stability of the solid compound is evaluated under accelerated conditions of temperature and humidity.

Table 3: Solid-State Stability of this compound (Illustrative Template)

| Condition | Duration | Appearance | Assay (%) | Degradation Products (%) |

| 40°C / 75% RH | 1 month | |||

| 3 months | ||||

| 6 months | ||||

| 60°C | 1 month | |||

| 3 months |

Solution-State Stability

The stability in solution is assessed under various pH and temperature conditions.

Table 4: Solution-State Stability of this compound (Illustrative Template)

| Solvent/Buffer (pH) | Temperature (°C) | Time (hours) | Initial Concentration (mg/mL) | Remaining Compound (%) |

| 0.1 N HCl (pH 1.2) | 25 | 24 | ||

| 60 | 24 | |||

| Phosphate Buffer (pH 7.4) | 25 | 24 | ||

| 60 | 24 | |||

| 0.1 N NaOH (pH 13) | 25 | 24 | ||

| 60 | 24 |

Experimental Protocols

Protocol for Quantitative Solubility Determination (Shake-Flask Method)

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid.

-

Quantification: Withdraw a known volume of the clear supernatant, dilute appropriately, and determine the concentration of the dissolved compound using a validated analytical method (e.g., UV-Vis spectroscopy at a predetermined λmax or HPLC).

-

Calculation: Calculate the solubility in mg/mL or mol/L.

Protocol for Forced Degradation Studies

-

Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and heat at a specified temperature (e.g., 60-80°C) for a defined period.

-

Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and maintain at a controlled temperature.

-

Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3-30%) at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 60-80°C).

-

Photostability: Expose a solution of the compound to UV light of a known wavelength.

-

Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method to determine the percentage of the remaining parent compound and the formation of any degradation products.

Visualizations

Experimental Workflow for Solubility and Stability Testing

Caption: Workflow for solubility and stability assessment.

Hypothetical Signaling Pathway for Biological Activity

While the specific mechanism of action for this compound is not yet elucidated, related benzoic acid derivatives have been shown to exert biological effects through various signaling pathways. For instance, 4-hydroxy-benzoic acid has demonstrated estrogen-like effects by activating the estrogen receptor α (ERα), which in turn modulates downstream pathways like the PI3K/AKT and MAPK/ERK pathways. Based on this, a plausible hypothetical signaling pathway for investigation of this compound's biological activity is presented below. This is a speculative model and requires experimental validation.

Caption: Hypothetical signaling pathway for this compound.

Conclusion

The solubility and stability of this compound are fundamental properties that must be thoroughly characterized to support its development as a potential therapeutic agent. This guide provides the necessary framework, including data presentation templates and detailed experimental protocols, to systematically evaluate these critical parameters. The provided visualizations offer a clear overview of the experimental workflow and a potential avenue for mechanistic studies. The successful application of these methodologies will provide the robust data required for informed decision-making in the drug development process.

References

Synthesis of Novel 4-Thioureidobenzoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of novel 4-thioureidobenzoic acid derivatives. It details the prevalent synthetic methodologies, presents key quantitative data in a structured format, and offers detailed experimental protocols for the synthesis of these compounds. Furthermore, this guide illustrates the primary synthetic pathways and the mechanism of action for a significant biological target using Graphviz diagrams. This compound derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including their role as potent enzyme inhibitors. This document serves as a valuable resource for researchers and professionals involved in the discovery and development of new therapeutic agents.

Introduction

This compound and its derivatives are recognized for their wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.[1][2][3] The core structure, featuring a thiourea linkage to a benzoic acid moiety, serves as a versatile scaffold for the design of targeted therapeutic agents. A particularly promising area of research is their potent inhibitory activity against carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological and pathological processes.[4][5] Inhibition of specific CA isoforms has therapeutic applications in conditions such as glaucoma, epilepsy, and cancer.[4][6] This guide focuses on the synthetic routes to access these valuable compounds, providing the necessary technical details for their preparation and characterization.

General Synthesis Pathway

The most common and efficient method for the synthesis of this compound derivatives involves a two-step one-pot reaction. The general scheme begins with the conversion of a substituted benzoic acid to its corresponding acid chloride. This is followed by the in-situ formation of a benzoyl isothiocyanate intermediate, which then undergoes a nucleophilic addition reaction with 4-aminobenzoic acid or its ester derivatives to yield the final this compound product.[7][8]

Below is a Graphviz diagram illustrating the general synthetic workflow.

Caption: General synthetic workflow for this compound derivatives.

Quantitative Data Summary

The following tables summarize the quantitative data for a selection of synthesized this compound derivatives, including their yields, melting points, and key spectroscopic data.

Table 1: Synthesis and Physicochemical Properties of this compound Derivatives

| Compound ID | Substituent on Benzoyl Group | Yield (%) | Melting Point (°C) | Reference |

| 5c | 3,4-Dichloro | 67 | 216-218 | [3] |

| 8a | 3-Acetamido | 76 | 247-249 | |

| 8c | 3-(4-Methylbenzamido) | 78 | 254-256 | [9] |

| 13a | 4-Acetamido-2-methoxy | 82 | 245-247 | |

| 13c | 2-Methoxy-4-(4-methylbenzamido) | 78 | 281-283 | [1] |

Table 2: Spectroscopic Data for Selected this compound Derivatives

| Compound ID | IR (KBr, νmax/cm⁻¹) | ¹H NMR (δ ppm) | Reference |

| 5c | 3402 (OH), 3290 (br, NHs), 1678, 1654 (C=O), 1523 (C=S) | 7.84–7.89 (m, 2H, Ar-H), 7.90–7.95 (m, 3H, Ar-H), 8.25 (d, 1H, J = 2.0 Hz, Ar-H), 11.90 (s, 1H, NH), 12.55 (s, 1H, NH), 12.80 (s, 1H, OH) | [1][3] |

| 13a | 3353 (NHs), 3286 (OH), 1687 (C=O), 1670, 1650 (C=O), 1553 (C=S) | 2.10 (s, 3H, CH₃), 4.00 (s, 3H, OCH₃), 7.34 (d, 1H, J = 7.1, Ar-H), 7.64 (s, 1H, Ar-H), 7.90–8.00 (m, 5H, Ar-H), 10.42 (s, 1H, NH), 11.11 (s, 1H, NH), 12.85 (s, 1H, NH), 13.05 (s, 1H, OH) | [1] |

| 13c | 3353 (NHs), 3286 (OH), 1687 (C=O), 1670, 1650 (C=O), 1553 (C=S) | 2.09 (s, 3H, CH₃), 4.05 (s, 3H, OCH₃), 7.36 (d, 2H, J = 10.0 Hz, Ar-H), 7.67–7.95 (m, 7H, Ar-H), 8.00 (d, 2H, J = 8.6 Hz, Ar-H), 10.46 (s, 1H, NH), 10.85 (s, 1H, NH), 11.15 (s, 1H, NH), 12.80 (s, 1H, OH) | [1] |

Table 3: Carbonic Anhydrase Inhibitory Activity of Selected Derivatives

| Compound ID | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |

| 4a (3-chloro) | 45.30 | 180.50 | 190.40 | >10000 | [1] |

| 4c (3,4-dichloro) | 40.40 | 150.60 | 250.80 | 850.60 | [1] |

| 7a | 58.20 | 280.40 | 350.60 | >10000 | [10] |

| 7c | 33.00 | 150.70 | 210.50 | 950.40 | [10] |

| Acetazolamide | 250.00 | 12.10 | 25.40 | 5.70 | [10] |

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of this compound derivatives.

Protocol 1: General Procedure for the Synthesis of Benzoyl Isothiocyanate Intermediates

-

To a solution of the appropriate substituted benzoic acid (1 mmol) in methylene chloride (10 mL), add thionyl chloride (2 mmol).

-

Heat the mixture to reflux for 4-5 hours.

-

After cooling to room temperature, remove the excess thionyl chloride under reduced pressure.

-

Dissolve the resulting crude acid chloride in anhydrous acetone (10 mL).

-

Add ammonium thiocyanate (1 mmol) to the solution.

-

Heat the mixture under reflux for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[7][8]

-

Cool the reaction mixture to room temperature and filter off the precipitated ammonium chloride.

-

The filtrate containing the benzoyl isothiocyanate is used directly in the next step.

Protocol 2: General Procedure for the Synthesis of this compound Derivatives

-

To the freshly prepared solution of the benzoyl isothiocyanate derivative (1 mmol) in acetone from Protocol 1, add 4-aminobenzoic acid (1 mmol).[7][8]

-

Stir the reaction mixture under reflux for 2-3 hours.

-

Cool the mixture to room temperature.

-

The solid precipitate that forms is collected by filtration.

-

Recrystallize the crude product from ethanol to obtain the pure this compound derivative.[3]

Mechanism of Action: Carbonic Anhydrase Inhibition

Many this compound derivatives exhibit their therapeutic effects through the inhibition of carbonic anhydrases. The sulfonamide-containing derivatives are particularly potent in this regard. The mechanism of inhibition involves the coordination of the sulfonamide group to the zinc ion in the active site of the enzyme, displacing a water molecule or hydroxide ion that is crucial for the catalytic activity. The thiourea and benzoic acid moieties of the molecule often form hydrogen bonds with amino acid residues in the active site, further stabilizing the inhibitor-enzyme complex and contributing to the inhibitory potency and selectivity.[4][5]

The following Graphviz diagram illustrates the inhibition of carbonic anhydrase.

Caption: Mechanism of carbonic anhydrase inhibition by a sulfonamide-containing thiourea derivative.

Conclusion

This technical guide has outlined the synthesis of novel this compound derivatives, providing a foundation for researchers in the field of medicinal chemistry. The synthetic protocols are robust and versatile, allowing for the generation of a diverse library of compounds for biological screening. The provided quantitative data highlights the potential of these derivatives as potent carbonic anhydrase inhibitors. The continued exploration of this chemical scaffold is expected to yield new therapeutic agents with improved efficacy and selectivity.

References

- 1. benchchem.com [benchchem.com]

- 2. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and synthesis of some new benzoylthioureido phenyl derivatives targeting carbonic anhydrase enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Evaluation of Amide and Thiourea Derivatives as Carbonic Anhydrase (CA) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. An overview of carbohydrate-based carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Design and synthesis of some new benzoylthioureido benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

The Diverse Biological Activities of Thiourea-Containing Compounds: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Thiourea, an organosulfur compound, and its derivatives represent a versatile class of molecules with a broad spectrum of biological activities.[1][2] The unique chemical properties of the thiourea scaffold, including its ability to form strong hydrogen bonds and coordinate with metal ions, make it a privileged pharmacophore in medicinal chemistry.[2] This technical guide provides a comprehensive overview of the significant progress in the research of thiourea-containing compounds, with a focus on their anticancer, antimicrobial, antiviral, and enzyme-inhibiting properties. We present quantitative data in structured tables, detail key experimental protocols, and visualize complex biological pathways and workflows to offer a thorough resource for professionals in drug discovery and development.

Introduction to Thiourea Derivatives

Thiourea, with the chemical formula SC(NH₂)₂, is structurally analogous to urea, with the oxygen atom replaced by a sulfur atom. This substitution confers distinct chemical properties, including the existence of thione-thiol tautomerism. The thiourea moiety can act as a versatile building block, or "scaffold," in organic synthesis, allowing for the creation of a vast library of derivatives with diverse functionalities.[1][2] These derivatives have demonstrated a wide array of pharmacological effects, leading to the development of several clinically used drugs, such as the antithyroid agent propylthiouracil and the antituberculosis agent thioacetazone.[2][3] The ability of the thiourea functional group to interact with various biological targets through non-covalent bonds makes these compounds attractive candidates for the development of novel therapeutic agents.[2]

Anticancer Activity

Thiourea derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines, including those resistant to conventional therapies.[1][4] Their mechanisms of action are often multi-targeted, involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.[2][5]

Mechanisms of Action

The anticancer effects of thiourea derivatives are attributed to several mechanisms, including:

-

Enzyme Inhibition: Many derivatives are potent inhibitors of enzymes involved in carcinogenesis. This includes protein tyrosine kinases (PTKs) like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are critical for tumor growth and angiogenesis.[2][4][6]

-

K-Ras Inhibition: Certain thiourea compounds have been specifically designed to block the interactions of the mutant K-Ras protein, a key regulator of cell proliferation that is frequently mutated in cancers like non-small cell lung cancer (NSCLC).[2][7]

-

Apoptosis Induction: These compounds can trigger programmed cell death (apoptosis) in cancer cells, a key mechanism for eliminating malignant cells.[6]

-

Inhibition of DNA Repair and Synthesis: Some derivatives interfere with topoisomerase II and DNA repair mechanisms, leading to catastrophic DNA damage in cancer cells.[4]

Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of various thiourea derivatives has been quantified using in vitro cytotoxicity assays, with results typically reported as the half-maximal inhibitory concentration (IC₅₀).

| Compound/Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | A549 (Lung) | 0.2 | [2] |

| TKR15 | A549 (Lung) | 0.21 | [7] |

| 1-Aryl-3-(pyridin-2-yl) thiourea (Compound 20) | MCF-7 (Breast) | 1.3 | [2] |

| 1-Aryl-3-(pyridin-2-yl) thiourea (Compound 20) | SkBR3 (Breast) | 0.7 | [2] |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (4c) | SW620 (Colon) | 1.5 | [2] |

| Fluorinated Pyridine Derivative (4a) | HepG2 (Liver) | 4.8 | [4] |

| N¹,N³-disubstituted-thiosemicarbazone (7) | HCT116 (Colon) | 1.11 | [6] |

| N¹,N³-disubstituted-thiosemicarbazone (7) | HepG2 (Liver) | 1.74 | [6] |

Visualized Signaling Pathway: K-Ras Inhibition

The following diagram illustrates a simplified signaling pathway involving the K-Ras protein and indicates the point of inhibition by targeted thiourea derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Updates on Anticancer Activities of Urea and Thiourea Derivatives | Semantic Scholar [semanticscholar.org]

- 6. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of novel substituted thiourea derivatives as potential anticancer agents for NSCLC by blocking K-Ras protein-effectors interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Potential of Functionalized Benzoic Acids: A Technical Guide for Researchers

An in-depth exploration of the synthesis, applications, and biological significance of functionalized benzoic acids, this guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development and materials science. It details the diverse applications of these aromatic carboxylic acids, from potent therapeutic agents to high-performance materials, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Functionalized benzoic acids, a versatile class of organic compounds, are pivotal in a multitude of scientific disciplines. Their unique structural motif, featuring a carboxylic acid group attached to a benzene ring, allows for a wide range of chemical modifications, leading to a vast array of molecules with tailored properties. This guide delves into the core applications of these compounds, providing a technical overview of their role in drug discovery, materials science, and as fundamental chemical building blocks.

Therapeutic Applications in Drug Discovery

Functionalized benzoic acids are a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Their ability to interact with biological targets with high specificity and efficacy has led to their development as anti-inflammatory, antimicrobial, anticancer, and cardiovascular drugs.

Anti-inflammatory Agents: The Salicylate Family

Salicylic acid and its derivatives are prime examples of functionalized benzoic acids with potent anti-inflammatory properties. Their mechanism of action primarily involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of pro-inflammatory prostaglandins.

| Compound | Target | IC50 (µM) | Therapeutic Use |

| Aspirin (Acetylsalicylic Acid) | COX-1, COX-2 | ~150 (COX-1), ~300 (COX-2) | Analgesic, anti-inflammatory, antiplatelet |

| Diflunisal | COX-1, COX-2 | ~50 (COX-1), ~100 (COX-2) | Mild to moderate pain, osteoarthritis, rheumatoid arthritis |

| Mesalamine (5-aminosalicylic acid) | COX, LOX, NF-κB, PPAR-γ | - | Inflammatory bowel disease (ulcerative colitis, Crohn's disease) |

Anticancer Agents

Recent research has highlighted the potential of benzoic acid derivatives as effective anticancer agents. These compounds have been shown to inhibit various cancer cell lines through diverse mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.[1]

| Compound Class | Representative Activity (IC50) | Target Cancer Cell Line |

| 4-(3,4,5-Trimethoxyphenoxy) Benzoic Acid Derivatives | 15.6 µM - 18.7 µM | MCF-7 (Breast Cancer) |

| Quinazolinone Derivatives | 100 µM/ml | MCF-7 (Breast Cancer) |

| Thiocyanate Benzoic Acid Derivatives | 100 µM/ml | MCF-7 (Breast Cancer) |

| 3,6-diphenyl-[2][3][4]triazolo [3,4-b][2][4][5]thiadiazole derivatives | 15 µM | K562 (Leukemia) |

| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrids | 15.6 µM | MCF-7 (Breast Cancer) |

Antimicrobial Agents

The antimicrobial properties of functionalized benzoic acids have been extensively studied, with various derivatives demonstrating significant activity against a range of bacterial and fungal strains. Their mechanism of action often involves the disruption of microbial membranes and the inhibition of essential enzymes.

| Compound | Target Microorganism | MIC (µg/mL) |

| 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivative 4 | Staphylococcus aureus ATCC 6538 | 125 |

| 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivative 4 | Bacillus subtilis ATCC 6683 | 125 |

| Benzoic Acid (Ba) | Escherichia coli O157 | 1000 |

| 2-hydroxybenzoic Acid (2hBa) | Escherichia coli O157 | 1000 |

| 2-chlorobenzoic acid derivative 6 | Escherichia coli | (pMIC = 2.27 µM/ml)[6] |

| N'-(3-bromo benzylidene)-4-(benzylidene amino)benzohydrazide | Bacillus subtilis | (pMICbs = 2.11µM/ml)[7] |

Applications in Materials Science

Beyond their therapeutic potential, functionalized benzoic acids are integral to the development of advanced materials with tailored properties. Their applications span from corrosion inhibition to the creation of novel polymers and liquid crystals.

Corrosion Inhibitors

Benzoic acid and its derivatives have proven to be effective corrosion inhibitors for various metals and alloys, particularly in acidic environments.[2][8][9] They function by adsorbing onto the metal surface, forming a protective film that impedes the corrosion process. The efficiency of inhibition is often enhanced by the presence of electron-donating or electron-withdrawing groups on the benzene ring.

| Inhibitor | Concentration | Inhibition Efficiency (%) | Metal | Medium |

| 3,4-dihydroxybenzoic acid (C3) | 1.0 × 10⁻² M | 88 | AISI 316 Stainless Steel | 0.5 M HCl |

| para-hydroxybenzoic acid (C2) | 1.0 × 10⁻² M | <88 | AISI 316 Stainless Steel | 0.5 M HCl |

| Benzoic acid (C1) | 1.0 × 10⁻² M | <88 | AISI 316 Stainless Steel | 0.5 M HCl |

| Benzoic acid-based supramolecular synthons | Not specified | 97 | Mild Steel | 1.0 M HCl |

| Benzoic acid-based supramolecular synthons | Not specified | 99 | Mild Steel | 1.0 M H₂SO₄ |

Polymer Science

Functionalized benzoic acids serve as versatile monomers and modifying agents in polymer chemistry.[10][11] Their incorporation into polymer backbones can introduce a range of desirable properties, including improved thermal stability, flame retardancy, and altered solubility. For instance, 4-(diethylphosphoryl)benzoic acid can be covalently attached to polymers like polyethylene glycol (PEG) and polyethyleneimine (PEI) to enhance their hydrophilicity and metal-ion chelation capabilities.[10]

Core Building Blocks in Organic Synthesis

The inherent reactivity of the carboxylic acid group and the susceptibility of the aromatic ring to electrophilic substitution make benzoic acid derivatives invaluable starting materials and intermediates in organic synthesis.[3][12][13] They provide access to a wide variety of more complex molecules, including pharmaceuticals, agrochemicals, and dyes.

Key Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the biological and experimental context of functionalized benzoic acids, the following diagrams illustrate a key signaling pathway influenced by these compounds and a general workflow for their synthesis and evaluation.

Caption: Simplified signaling pathway of Salicylic Acid's anti-inflammatory action.

References

- 1. preprints.org [preprints.org]

- 2. Experimental and theoretical investigations of benzoic acid derivatives as corrosion inhibitors for AISI 316 stainless steel in hydrochloric acid medium: DFT and Monte Carlo simulations on the Fe (110) surface - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]

- 8. researchgate.net [researchgate.net]

- 9. Benzoic acid-based supramolecular synthons as a corrosion inhibitor for mild steel in 1.0 M HCl and H2SO4 environments | Semantic Scholar [semanticscholar.org]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and application of novel urea–benzoic acid functionalized magnetic nanoparticles for the synthesis of 2,3-disubstituted thiazolidin-4-ones and hexahydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Safety and Handling of 4-Thioureidobenzoic Acid

Inferred Hazard Profile of 4-Thioureidobenzoic Acid

This compound incorporates the structural features of both thiourea and a benzoic acid derivative. Therefore, it is prudent to assume it shares the hazardous properties of both. The primary hazards are likely driven by the thiourea component, which is classified as an oral toxin, a suspected carcinogen, and a suspected reproductive toxin.[1][2] The benzoic acid moiety typically contributes to irritant properties.

Table 1: Inferred GHS Classification for this compound

| Hazard Class | Category | Inferred Hazard Statement | Basis of Inference |

| Acute Toxicity, Oral | Category 3 / 4 | H301/H302: Toxic or Harmful if swallowed | Based on Thiourea and various benzoic acid derivatives.[1][2][3] |

| Carcinogenicity | Category 2 | H351: Suspected of causing cancer | Based on Thiourea.[1][2] |

| Reproductive Toxicity | Category 2 | H361d: Suspected of damaging the unborn child | Based on Thiourea.[1][4] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Based on Thiourea and substituted benzoic acids.[2][5] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | Based on substituted benzoic acids.[5][6] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | Based on Thiourea.[2] |

| Hazardous to the Aquatic Environment, Chronic | Category 2 | H411: Toxic to aquatic life with long lasting effects | Based on Thiourea.[1][4] |

Inferred Hazard Pictograms:

Signal Word: DANGER

Safety Data from Constituent Moieties

The following tables summarize the known safety data for Thiourea and provide a comparison of related 4-substituted benzoic acids.

Thiourea (CAS: 62-56-6)

Thiourea is the most significant contributor to the inferred systemic and chronic hazards of this compound.

Table 2: GHS Classification and Statements for Thiourea

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 / 4 | H301/H302: Toxic / Harmful if swallowed.[1][2] |

| Carcinogenicity | Category 2 | H351: Suspected of causing cancer.[1][2] |

| Reproductive Toxicity | Category 2 | H361d: Suspected of damaging the unborn child.[1][4] |

| Hazardous to the Aquatic Environment, Chronic | Category 2 | H411: Toxic to aquatic life with long lasting effects.[1][4] |

Table 3: Quantitative Toxicity Data for Thiourea

| Endpoint | Value | Species | Source |

| Oral LD50 | 125 mg/kg | Rat | [2][7] |

| Oral LD50 | 2000-2500 mg/kg | Rat | [8] |

| Dermal LD50 | >2800 mg/kg | Rabbit | [1][8] |

Note: Discrepancies in LD50 values exist across different sources, highlighting the importance of treating the substance as highly toxic.

Comparative Data for 4-Substituted Benzoic Acids

These compounds provide insight into the potential irritant and acute toxic properties of the benzoic acid portion of the molecule.

Table 4: Comparative GHS Hazards of 4-Substituted Benzoic Acids

| Compound | CAS No. | GHS Hazard Statements |

| 4-Chlorobenzoic acid | 74-11-3 | H302: Harmful if swallowed.[5][9]H315: Causes skin irritation.[5]H319: Causes serious eye irritation.[5]H335: May cause respiratory irritation.[5] |

| 4-Nitrobenzoic acid | 62-23-7 | H302: Harmful if swallowed.[3][10]H319: Causes serious eye irritation.[10] |

| 4-Iodobenzoic acid | 619-58-9 | Generally not classified as hazardous under GHS, but irritation should still be considered a potential hazard.[11] |

Safety and Handling Precautions

Based on the inferred hazard profile, the following precautions are mandatory.

Engineering Controls

-

Work must be conducted in a certified chemical fume hood to avoid inhalation of dust.

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield as described in OSHA's 29 CFR 1910.133 or European Standard EN166.[5]

-

Skin Protection: Wear nitrile gloves (double-gloving is recommended). Ensure gloves are compatible with the substance and dispose of them immediately after use. Wear a chemically resistant lab coat.[5]

-

Respiratory Protection: If there is a risk of dust generation that cannot be controlled by a fume hood, a NIOSH/MSHA-approved respirator with an appropriate particulate filter should be used.

Handling Procedures

-

Avoid all contact with skin, eyes, and clothing.[1]

-

Do not breathe dust. Minimize dust generation and accumulation.[1][5]

-

Wash hands thoroughly after handling, even if gloves were worn.[9]

-

Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[9]

-

Prepare solutions in the fume hood.

-

Keep containers tightly closed when not in use.

Storage

-

Store locked up in a designated, well-ventilated, cool, and dry area.[1]

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]

-

Keep container tightly closed and protected from direct sunlight and moisture.[1]

First Aid Measures

| Exposure | First Aid Instructions |

| If Swallowed | Rinse mouth. Immediately call a POISON CENTER or doctor/physician. Do NOT induce vomiting.[2][9] |